molecular formula C22H16BrN3O B3504373 2-(3-bromophenyl)-6-methyl-N-(pyridin-3-yl)quinoline-4-carboxamide

2-(3-bromophenyl)-6-methyl-N-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B3504373
M. Wt: 418.3 g/mol
InChI Key: HHDNNZJZNYCYLQ-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-6-methyl-N-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-6-methyl-N-(pyridin-3-yl)quinoline-4-carboxamide typically involves a multi-step process. One common synthetic route starts with the bromination of 3-phenylquinoline to introduce the bromine atom at the 3-position. This is followed by the introduction of a methyl group at the 6-position through a Friedel-Crafts alkylation reaction. The carboxamide group is then introduced at the 4-position via an amide coupling reaction with pyridin-3-ylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common solvents used in the synthesis include dichloromethane and ethyl acetate, while catalysts such as aluminum chloride are employed in the Friedel-Crafts alkylation step.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-6-methyl-N-(pyridin-3-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom at the 3-position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 3-position.

Scientific Research Applications

2-(3-bromophenyl)-6-methyl-N-(pyridin-3-yl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It has shown promise as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease pathways.

    Industry: The compound is used in the development of new materials and as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-6-methyl-N-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the associated biological pathway. This inhibition can lead to the suppression of disease progression, particularly in cancer where enzyme activity is often dysregulated.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-6-methyl-N-(pyridin-3-yl)quinoline-4-carboxamide
  • 2-(3-fluorophenyl)-6-methyl-N-(pyridin-3-yl)quinoline-4-carboxamide
  • 2-(3-iodophenyl)-6-methyl-N-(pyridin-3-yl)quinoline-4-carboxamide

Uniqueness

Compared to similar compounds, 2-(3-bromophenyl)-6-methyl-N-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding affinity to molecular targets. The bromine atom’s size and electronegativity can enhance the compound’s ability to interact with specific enzymes, making it a valuable tool in medicinal chemistry research.

Properties

IUPAC Name

2-(3-bromophenyl)-6-methyl-N-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O/c1-14-7-8-20-18(10-14)19(22(27)25-17-6-3-9-24-13-17)12-21(26-20)15-4-2-5-16(23)11-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDNNZJZNYCYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CN=CC=C3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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